molecular formula C32H36N2O2Si B15282356 (S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide

(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide

Cat. No.: B15282356
M. Wt: 508.7 g/mol
InChI Key: XBFCBPNDAJKUIM-PMERELPUSA-N
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Description

(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide is a complex organic compound with a unique structure that includes a triphenylsilyl group, a hydroxybenzyl group, and a trimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydroxybenzylamine intermediate, followed by the introduction of the triphenylsilyl group and the final coupling with the trimethylbutanamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can help in the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The triphenylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Organometallic reagents such as Grignard reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine.

Scientific Research Applications

(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving silyl groups.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets. The hydroxybenzyl group can form hydrogen bonds with biological molecules, while the triphenylsilyl group can interact with hydrophobic regions. The trimethylbutanamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide: Unique due to the presence of the triphenylsilyl group.

    (S)-2-((2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide: Lacks the triphenylsilyl group, which may affect its reactivity and applications.

    (S)-2-((2-hydroxy-3-(trimethylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide: Contains a trimethylsilyl group instead of a triphenylsilyl group, leading to different chemical properties.

Uniqueness

The presence of the triphenylsilyl group in this compound makes it unique compared to similar compounds. This group can enhance the compound’s stability and reactivity, making it valuable for various applications in scientific research.

Properties

Molecular Formula

C32H36N2O2Si

Molecular Weight

508.7 g/mol

IUPAC Name

(2S)-2-[(2-hydroxy-3-triphenylsilylphenyl)methylamino]-N,N,3-trimethylbutanamide

InChI

InChI=1S/C32H36N2O2Si/c1-24(2)30(32(36)34(3)4)33-23-25-15-14-22-29(31(25)35)37(26-16-8-5-9-17-26,27-18-10-6-11-19-27)28-20-12-7-13-21-28/h5-22,24,30,33,35H,23H2,1-4H3/t30-/m0/s1

InChI Key

XBFCBPNDAJKUIM-PMERELPUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)C)NCC1=C(C(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

CC(C)C(C(=O)N(C)C)NCC1=C(C(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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